molecular formula C7H5NOS B176144 [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate CAS No. 42715-25-3

[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate

Cat. No. B176144
CAS RN: 42715-25-3
M. Wt: 151.19 g/mol
InChI Key: LBZZCSOXKDQZEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation.

Biochemical And Physiological Effects

[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and also inhibit the growth of cancer cells. It has also been found to reduce inflammation and oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate is its potential as a fluorescent probe in biological imaging. It has also been found to have potential as a therapeutic agent for cancer and inflammatory diseases. However, the limitations of this compound include its low solubility in water and its cytotoxicity at high concentrations.

Future Directions

There are several future directions for research on [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate. One of the areas of interest is the development of new synthesis methods to increase the yield of the compound. Another area of research is the study of its potential as a therapeutic agent for various diseases. Additionally, the use of [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate in organic electronics and photovoltaic devices is an area of growing interest. Further studies are needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
In conclusion, [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate is a heterocyclic compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.

Synthesis Methods

[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate can be synthesized using different methods. One of the commonly used methods is the reaction of 2-aminopyridine with thioamide followed by oxidation with hydrogen peroxide. Another method involves the reaction of 2-aminopyridine with thioamide in the presence of iodine and sodium hydroxide. The yield of the compound varies depending on the method used.

Scientific Research Applications

[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate has potential applications in various fields of scientific research. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. It has also been found to have potential as a fluorescent probe in biological imaging. In addition, this compound has been studied for its potential use in organic electronics and photovoltaic devices.

properties

CAS RN

42715-25-3

Product Name

[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

[1,3]thiazolo[3,2-a]pyridin-3-one

InChI

InChI=1S/C7H5NOS/c9-6-5-10-7-3-1-2-4-8(6)7/h1-5H

InChI Key

LBZZCSOXKDQZEC-UHFFFAOYSA-N

SMILES

C1=CC2=S=CC(=O)N2C=C1

Canonical SMILES

C1=CC2=S=CC(=O)N2C=C1

Other CAS RN

42715-25-3

Origin of Product

United States

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